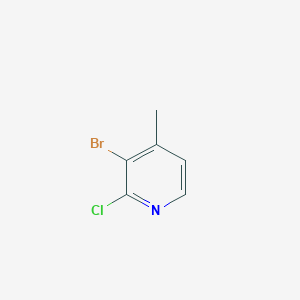
3-Bromo-2-chloro-4-methylpyridine
概要
説明
3-Bromo-2-chloro-4-methylpyridine is a heterocyclic organic compound . It has a CAS Number of 55404-31-4 and a molecular weight of 206.47 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-4-methylpyridine involves the addition of bromine, followed by the addition of a 40% sodium nitrite solution below 0 °C . The reaction solution is then extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . The overall yield of this process is 95% .Molecular Structure Analysis
The IUPAC name for 3-Bromo-2-chloro-4-methylpyridine is the same as its common name . Its InChI Code is 1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 , and its InChI key is QPFHYDFGKXHWIN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-methylpyridine is a solid at room temperature . It should be stored at room temperature .科学的研究の応用
1. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary : This compound is used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the creation of an imidazole ring and the addition of a hydroxyl-containing moiety .
- Results : The optimized synthesis strategy increased the overall yield from 3.6% to 29.4%, demonstrating the effectiveness of this approach .
2. Synthesis of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives have wide applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis and applications of TFMP derivatives are complex and involve several steps .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
3. Synthesis of Potent Phosphodiesterase Type 4 (PDE4) Inhibitors
- Application Summary : 3-Bromo-4-methylpyridine may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .
- Methods of Application : The specific synthesis methods are not detailed in the source, but it would involve the use of 3-Bromo-4-methylpyridine as a starting material .
- Results : The resulting PDE4 inhibitors could have potential therapeutic applications, although specific results or outcomes are not provided .
4. Synthesis of Benzodiazepine Site Ligands
- Application Summary : 3-Bromo-4-methylpyridine can also be used in the synthesis of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptors .
- Methods of Application : The specific synthesis methods are not detailed in the source, but it would involve the use of 3-Bromo-4-methylpyridine as a starting material .
- Results : The resulting benzodiazepine site ligands could have potential therapeutic applications, although specific results or outcomes are not provided .
5. Synthesis of Potent Phosphodiesterase Type 4 (PDE4) Inhibitors
- Application Summary : 3-Bromo-4-methylpyridine may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .
- Methods of Application : The specific synthesis methods are not detailed in the source, but it would involve the use of 3-Bromo-4-methylpyridine as a starting material .
- Results : The resulting PDE4 inhibitors could have potential therapeutic applications, although specific results or outcomes are not provided .
6. Synthesis of Benzodiazepine Site Ligands
- Application Summary : 3-Bromo-4-methylpyridine can also be used in the synthesis of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptors .
- Methods of Application : The specific synthesis methods are not detailed in the source, but it would involve the use of 3-Bromo-4-methylpyridine as a starting material .
- Results : The resulting benzodiazepine site ligands could have potential therapeutic applications, although specific results or outcomes are not provided .
Safety And Hazards
3-Bromo-2-chloro-4-methylpyridine is considered hazardous . It is a combustible liquid that can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
将来の方向性
There is potential for the use of 3-Bromo-2-chloro-4-methylpyridine in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .
特性
IUPAC Name |
3-bromo-2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFHYDFGKXHWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654166 | |
| Record name | 3-Bromo-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-methylpyridine | |
CAS RN |
55404-31-4 | |
| Record name | 3-Bromo-2-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

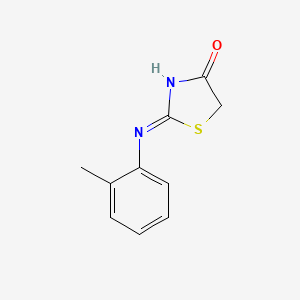
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
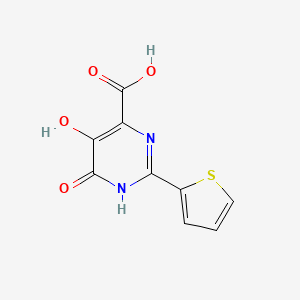
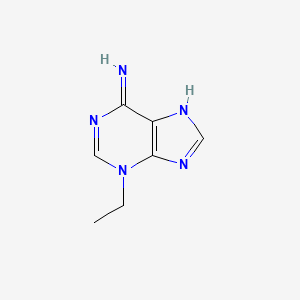
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
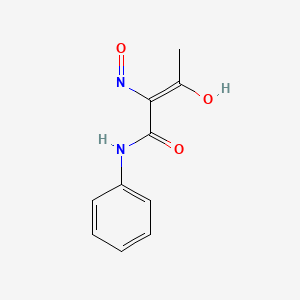
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)

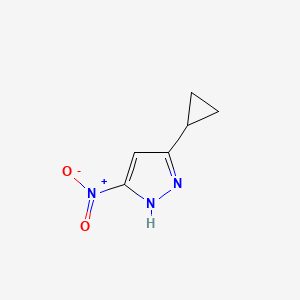
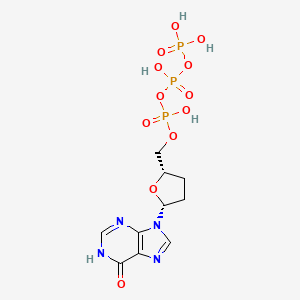
![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)
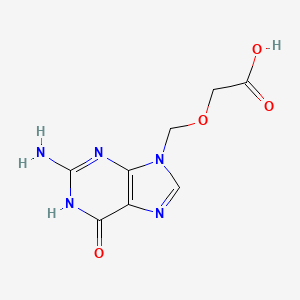
![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)
![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)